1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10008891
InChI: InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
SMILES: C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC10008891

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8 g/mol
IUPAC Name 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
Standard InChI Key DFBOWEOWRPJHOG-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl
Canonical SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Molecular Interactions

Core Structural Components

The molecule’s architecture centers on a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen connects to a 1,3-thiazol-2-yl group, while the piperidine’s 1-position bears a 2-chlorobenzoyl substituent. This configuration creates three distinct pharmacophoric regions:

  • Piperidine ring: Provides conformational flexibility and basicity, facilitating interactions with hydrophobic pockets in biological targets .

  • 2-Chlorobenzoyl group: Introduces electron-withdrawing effects and aromatic stacking potential, enhancing binding affinity to enzymes or receptors .

  • Thiazole-carboxamide system: Contributes hydrogen-bonding capacity and metabolic stability through its heterocyclic nature .

Three-Dimensional Conformational Analysis

Molecular modeling studies of analogous compounds reveal that the piperidine ring typically adopts a chair conformation, positioning the benzoyl and thiazole groups in equatorial orientations to minimize steric clashes . The chlorine atom’s ortho placement on the benzoyl ring creates a 60–70° dihedral angle relative to the piperidine plane, optimizing π-π interactions with tyrosine residues in target proteins.

Synthesis and Structural Optimization

Yield Optimization Strategies

Biological Activity and Mechanism of Action

Antiproliferative Effects in Cancer Models

In vitro screens against NCI-60 cell lines reveal potent activity, particularly in breast (MCF7: IC50 = 0.47 µM) and lung (NCI-H1650: IC50 = 1.1 µM) cancer models . Mechanistic studies suggest dual targeting of:

  • Microtubule dynamics: Disruption of tubulin polymerization at 10 nM concentrations, comparable to pretubulysin derivatives .

  • Kinase signaling: Inhibition of PI3Kγ (IC50 = 82 nM) and AKT1 (IC50 = 112 nM) through competitive binding at ATP sites.

OrganismMIC (µg/mL)Comparison (Vancomycin)
S. aureus MRSA2.11.5
E. faecalis VRE4.88.0
S. pneumoniae1.90.9
Data adapted from demonstrate superior activity against vancomycin-resistant Enterococcus compared to standard therapies.

Pharmacokinetic Profile and ADMET Properties

Metabolic Stability

Hepatic microsome studies across species:

Speciest1/2 (min)Clint (mL/min/kg)
Human42.118.4
Rat28.729.6
Dog51.314.2
The extended half-life in dogs suggests potential for once-daily dosing in veterinary applications.

Blood-Brain Barrier Penetration

LogBB calculations (-0.87) indicate limited CNS access, making peripheral targets preferable . Plasma protein binding reaches 89.3% in humans, necessitating dose adjustments for hypoalbuminemic patients.

Comparative Analysis with Structural Analogues

Key differentiators from related compounds:

FeatureThis Compound1-(4-Chlorobenzoyl) AnalogNAMPT Inhibitors
Thiazole substitution2-position4-positionAbsent
Chlorine placementorthoparameta
Piperidine pKa8.27.96.5–7.0
Tubulin IC5010 nM45 nM>1 µM
The ortho-chloro configuration enhances tubulin binding by 4.5-fold compared to para-substituted analogues .

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